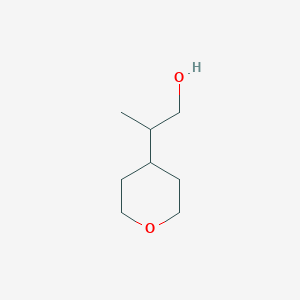
2-(Oxan-4-yl)propan-1-ol
Übersicht
Beschreibung
“2-(Oxan-4-yl)propan-1-ol” is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Oxan-4-yl)propan-1-ol” is represented by the formula C8H16O2 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Volatomic Analysis in Medical Diagnosis
2-(Oxan-4-yl)propan-1-ol is significant in the field of volatomics, where volatile organic compounds (VOCs) are studied for medical diagnostic purposes. This compound, referred to as propan-1-ol in some contexts, has been identified as a promising biomarker in the diagnosis and monitoring of Inflammatory Bowel Disease (IBD) patients. The detection of specific VOCs through breath and fecal analysis offers a non-invasive, innovative approach for diagnosing and monitoring diseases, and 2-(Oxan-4-yl)propan-1-ol has shown potential in this area. However, the effectiveness of these VOCs often relies on their use in conjunction with other clinical evidence, underlining the need for comprehensive studies correlating VOCs to disease pathogenesis and microbial influences before they can be clinically implemented (Van Malderen et al., 2020).
Heterocyclic Compounds in Drug Development
While not directly mentioning 2-(Oxan-4-yl)propan-1-ol, it's essential to note that this compound is part of a broader class of heterocyclic compounds, which are significant in drug development. Heterocyclic compounds like 1,3,4-oxadiazole and its derivatives are known for their diverse pharmacological activities. These activities include antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The presence of such heterocyclic compounds in a number of biologically active units makes them an area of interest for researchers in organic synthesis, medicinal chemistry, and pharmacology. This broad applicability suggests potential indirect relevance of 2-(Oxan-4-yl)propan-1-ol in these areas, given its structural and chemical properties (Jing-Jing Wang et al., 2022).
Ribose Modification in Oligonucleotide Therapeutics
2-(Oxan-4-yl)propan-1-ol, by virtue of its chemical structure, may have implications in the realm of ribose modifications, which are crucial in the development of oligonucleotide therapeutics. Modifications like 2'-O-modification of the ribose sugar in oligonucleotides are designed to enhance the therapeutic potential of antisense, antigen, aptamer, and short interfering RNA (siRNA) therapeutics. These modifications aim to improve nuclease resistance, binding affinity, and overall therapeutic efficacy. The relevance of this compound in such modifications can be inferred, although further studies would be needed to establish direct connections (Faria & Ulrich, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)8-2-4-10-5-3-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCGDMDBFXQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



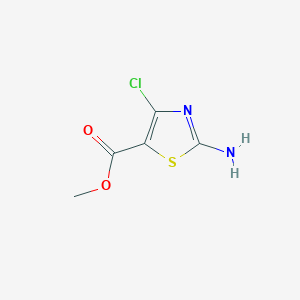




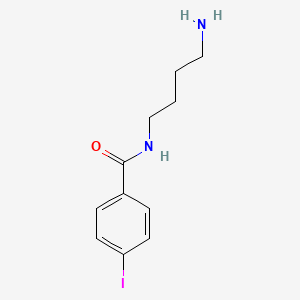
![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)


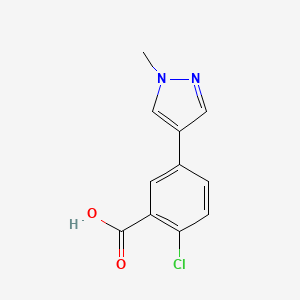
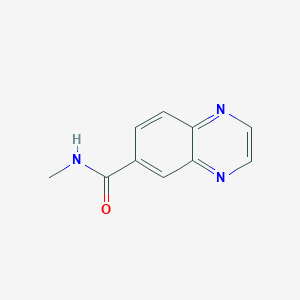
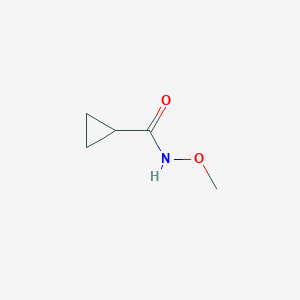
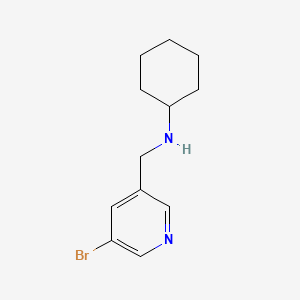
![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)